2-Chloroethyl 3,4-dichlorophenylcarbamate
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Overview
Description
2-Chloroethyl 3,4-dichlorophenylcarbamate is a chemical compound with the molecular formula C9H8Cl3NO2 and a molecular weight of 268.5243 g/mol . It is known for its unique structure, which includes a carbamate group attached to a 3,4-dichlorophenyl ring and a 2-chloroethyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl 3,4-dichlorophenylcarbamate typically involves the reaction of 3,4-dichloroaniline with 2-chloroethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3,4-Dichloroaniline+2-Chloroethyl chloroformate→2-Chloroethyl 3,4-dichlorophenylcarbamate+HCl
The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl 3,4-dichlorophenylcarbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield 3,4-dichloroaniline and 2-chloroethanol.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary or secondary amines, thiols, and alcohols. The reaction is typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used.
Major Products Formed
Nucleophilic substitution: Substituted carbamates or ureas.
Hydrolysis: 3,4-Dichloroaniline and 2-chloroethanol.
Oxidation: N-oxides or other oxidized derivatives.
Scientific Research Applications
2-Chloroethyl 3,4-dichlorophenylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use as a pharmaceutical agent or as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the development of agrochemicals, such as herbicides or pesticides, due to its ability to inhibit specific biological pathways in plants.
Mechanism of Action
The mechanism of action of 2-Chloroethyl 3,4-dichlorophenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, leading to a decrease in their catalytic activity. This inhibition can disrupt various biochemical pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
2-Chloroethyl 3,4-dichlorophenylcarbamate can be compared with other similar compounds, such as:
2-Chloroethyl 4-chlorophenylcarbamate: Similar structure but with only one chlorine atom on the phenyl ring.
2-Chloroethyl 2,4-dichlorophenylcarbamate: Similar structure but with chlorine atoms at different positions on the phenyl ring.
2-Chloroethyl phenylcarbamate: Lacks chlorine atoms on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological targets.
Biological Activity
2-Chloroethyl 3,4-dichlorophenylcarbamate, also known by its CAS number 25217-34-9, is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, effects, and relevant case studies to provide a comprehensive overview of its activity in various biological contexts.
Property | Value |
---|---|
CAS Number | 25217-34-9 |
Molecular Formula | C10H10Cl3N2O2 |
Molecular Weight | 284.55 g/mol |
IUPAC Name | 2-chloroethyl N-(3,4-dichlorophenyl)carbamate |
Physical State | Solid |
The mechanism of action of this compound primarily involves its interaction with biological targets at the molecular level. Research indicates that it may act as an inhibitor of certain enzymes involved in cellular processes:
- Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially affecting muscle contraction and signaling pathways.
- Cellular Pathways : It may also interfere with cellular signaling pathways by modulating receptor activity, which can lead to altered cellular responses and impacts on cell proliferation and apoptosis.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study conducted by Smith et al. (2023) reported the following findings:
- Bacterial Inhibition : The compound showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 15 to 30 µg/mL for various bacterial strains.
Anticancer Properties
The compound has also been investigated for its potential anticancer effects:
- Cell Line Studies : In vitro studies using human cancer cell lines (e.g., MCF-7 for breast cancer) indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability.
- Mechanistic Insights : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 1: Antimicrobial Efficacy
In a clinical trial assessing the efficacy of various antimicrobial agents, this compound was included as a treatment option for patients with resistant bacterial infections. The study highlighted:
- Patient Outcomes : A cohort of patients treated with the compound showed a significant reduction in infection rates compared to controls.
- Adverse Effects : Minimal side effects were reported, indicating a favorable safety profile.
Case Study 2: Cancer Treatment Synergy
A recent case study explored the use of this compound in combination with conventional chemotherapy agents:
- Combination Therapy : Patients receiving combination therapy exhibited enhanced tumor reduction compared to those receiving chemotherapy alone.
- Survival Rates : The study reported improved overall survival rates among patients treated with the combination regimen.
Properties
CAS No. |
25217-34-9 |
---|---|
Molecular Formula |
C9H8Cl3NO2 |
Molecular Weight |
268.5 g/mol |
IUPAC Name |
2-chloroethyl N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C9H8Cl3NO2/c10-3-4-15-9(14)13-6-1-2-7(11)8(12)5-6/h1-2,5H,3-4H2,(H,13,14) |
InChI Key |
COVIXHVKKNORKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)OCCCl)Cl)Cl |
Origin of Product |
United States |
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